molecular formula C11H12O3 B8609224 6-Hydroxy-7-methoxy-1-tetralone CAS No. 15288-02-5

6-Hydroxy-7-methoxy-1-tetralone

Cat. No. B8609224
CAS RN: 15288-02-5
M. Wt: 192.21 g/mol
InChI Key: HCURFVXLTVKURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-7-methoxy-1-tetralone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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properties

CAS RN

15288-02-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-14-11-6-8-7(5-10(11)13)3-2-4-9(8)12/h5-6,13H,2-4H2,1H3

InChI Key

HCURFVXLTVKURV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(=O)C2=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 89 mg (0.5 mmol) quantity of 84 was dissolved in 0.5 mL of dioxane containing 5% water. DDQ (231 mg, 1.02 mmol) was dissolved in 2 mL of dioxane containing less than 0.01% water. The solution of DDQ was added dropwise over a period of 3 minutes to the stirred solution of 6-hydroxy-7 methoxytetralin, under nitrogen. The reaction solution was stirred at 25° C. under nitrogen for 3 hours, after which time the reaction mixture was then filtered through a sintered glass funnel and the residue (DDHQ) washed with 2 mL of dioxane. The filtrate was evaporated to dryness and the residue purified by flash chromatography (EtOAc: hexane, 1:1) to give 68 mg (71% yield) of 6-hydroxy-7-methoxytetralin-1-one. mp 117-119° C., (lit. 117-119° C.); IR 3338 (O—H str.), 3013, 2945, 2871, 2841, 1664 (C═O str.), 1612, 1578, 1509, 1335, 1282, 1223, 1182, 1131, 1032, 800 cm−1; 1H NMR (CDCl3) δ7.51 (1H, s, H-8), 6.73 (1H, s, H-5), 6.44 (1H, s, —OH), 3.88 (3H, s, —OCH3), 2.83 (2H, t, J=6.11 Hz), 2.57 (2H, t, J=6.53 Hz), 2.07 (2H, qn, J=6.34 Hz, H-3); 13C NMR (CDCl3) 197.3 (C-1), 150.8, 145.7, 140.1, 125.6, 113.8, 108.5, 56.1, 38.5, 29.2, 23.7, 23.5; LRMS EI m/z 192[M+, base peak], 177[M+—CH3], 164 [M+—CO].
[Compound]
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84
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0.5 mL
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231 mg
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of 231 mg of 2,3-dichloro-5,6-dicyanobenzoquinone in 2 mL of dioxane was added dropwise over a period of 3 minutes to a stirred solution of 89 mg of 6-hydroxy-7-methoxytetralin dissolved in 5% aqueous dioxane under an atmosphere of nitrogen. The resulting solution was stirred at 25° C. under nitrogen for 3 hours. Thereafter the reaction mixture was filtered through a sintered glass funnel and the solid residue of 2,3-dichloro-5,6-dicyanodihydrobenzoquinone was washed with 2 mL of dioxane. The residue wash solution was combined with the filtrate. Thereafter the dioxane was evaporated from the combined filtrate at reduced atmospheric pressure. The resulting residue was chromatographed on a column of silica gel eluted with a solution of ethyl acetate and hexane in ratio of 1 to 1 to obtain 68 mg of known 6-hydroxy-7-methoxytetralin-1-one having m.p. 117-119° C. (lit. 117-119° C. Grethe, G. et al J Org. Chem, 1968, 33 504-508.)
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231 mg
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89 mg
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2 mL
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0 (± 1) mol
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